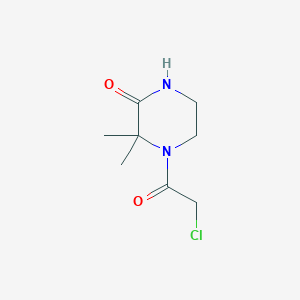
4-(2-Chloracetyl)-3,3-dimethyl-piperazin-2-on
Übersicht
Beschreibung
“4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one” is a complex organic compound. The name suggests it contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through acylation reactions. For example, chloroacetyl chloride can react with amines to form amides .
Chemical Reactions Analysis
Chloroacetyl chloride, a possible component of this compound, is known to react with water and other protic compounds such as amines and alcohols, generating hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Synthese von Therapeutika
“4-(2-Chloracetyl)-3,3-dimethyl-piperazin-2-on” dient als wertvolles Zwischenprodukt bei der Synthese verschiedener therapeutischer Wirkstoffe. Seine bifunktionelle Natur ermöglicht die Bildung von Estern und Amiden, die übliche Verknüpfungen in pharmazeutischen Verbindungen sind. Beispielsweise werden ähnliche Chloracetylderivate bei der Synthese von Lokalanästhetika wie Lidocain verwendet .
Landwirtschaftliche Chemie: Herbizidproduktion
Diese Verbindung ist bei der Herstellung von Herbiziden, insbesondere der Chloroacetanilid-Familie, von Bedeutung. Dazu gehören weit verbreitete Herbizide wie Metolachlor, Acetochlor, Alachlor und Butachlor, die für die Unkrautbekämpfung in der Landwirtschaft unerlässlich sind .
Wirkmechanismus
Target of Action
Based on the structure of the compound, it can be inferred that it might interact with proteins or enzymes that have affinity for acyl chlorides or piperazine derivatives .
Mode of Action
The mode of action of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is likely to involve a nucleophilic attack on the acyl chloride moiety by a target protein or enzyme . This can lead to the formation of a covalent bond with the target, potentially altering its function .
Biochemical Pathways
Given the reactivity of acyl chlorides, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving proteins or enzymes with nucleophilic groups .
Pharmacokinetics
Given the reactivity of the acyl chloride moiety, it is likely that this compound would be rapidly metabolized in the body .
Result of Action
Based on the reactivity of the compound, it is plausible that it could lead to the modification of target proteins or enzymes, potentially altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one. For instance, the compound is likely to react with water, producing hydrochloric acid and potentially reducing its stability . Furthermore, the pH of the environment could influence the reactivity of the compound, potentially affecting its mode of action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to a decrease in enzyme activity . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can affect gene expression by binding to transcription factors and altering their activity . This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate binding . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one within cells and tissues are critical factors that influence its biological activity . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution in the bloodstream . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can accumulate in certain tissues, leading to localized effects . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-8(2)7(13)10-3-4-11(8)6(12)5-9/h3-5H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDIPPJPRSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360200 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626223-67-4 | |
| Record name | 4-(2-Chloro-acetyl)-3,3-dimethyl-piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



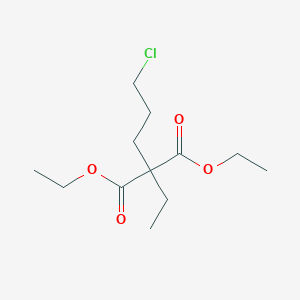
![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)
![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
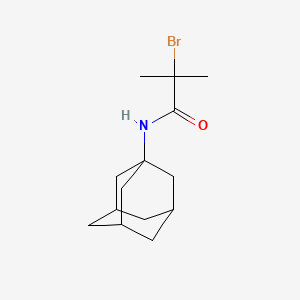
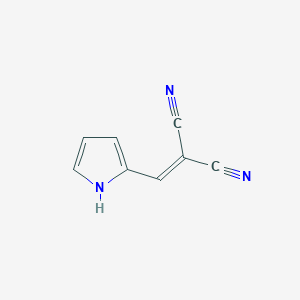

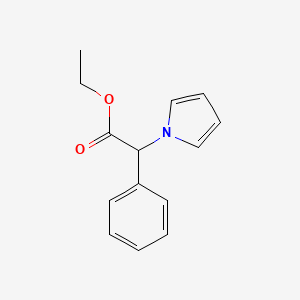

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)


![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)
